molecular formula C13H7ClO3S B2893291 7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one CAS No. 307514-06-3

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

Cat. No. B2893291
CAS RN: 307514-06-3
M. Wt: 278.71
InChI Key: VPTFYMNILPYFRK-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (C7H5ClO2S) is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. C7H5ClO2S is a member of the benzoxathioles family, which is a class of compounds that has been studied for its potential biological and pharmacological properties. C7H5ClO2S has been studied for its ability to modulate the activity of various enzymes and receptors, and has been proposed as a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Some compounds closely related to "7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one" have shown significant biological properties. For example, compounds within the 1,3-benzoxathiol-2-one class have been evaluated for their antioxidant activity. Stilbenes, a group that shares structural similarities, exhibit potent antioxidative activities, indicating that the compound might also possess such properties under certain conditions (Venkateswarlu et al., 2003).

Pharmacological Properties

Compounds structurally related to "7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one" have shown diverse pharmacological activities. For instance, certain 1,3-benzoxathioles have been explored for their potential in treating asthma due to their SRS-A inhibiting activity and 5-lipoxygenase inhibiting activities (Aizawa et al., 1990). Moreover, related compounds have demonstrated antimicrobial activities, especially against anaerobic bacteria, showcasing their potential as antibacterial agents (Dickens et al., 1991).

Chemical Synthesis and Reactivity

The compound's synthesis and reactivity are of interest in organic chemistry, with research focusing on its formation and transformations. For example, studies on the synthesis of heterocyclic compounds, including those similar to "7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one," have contributed to the development of novel pharmacologically active molecules (Kamal & Sattur, 1982).

Environmental Applications

The removal of environmental pollutants is another area of application. Graphene oxide, for example, has been studied for its effectiveness in adsorbing chlorophenols, compounds structurally related to "7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one," from the environment. This suggests potential environmental remediation applications for similar compounds (Wei et al., 2019).

properties

IUPAC Name

7-(3-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTFYMNILPYFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one

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